5-Acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-Acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as acetyl, fluorophenyl, oxoethyl, sulfanyl, methyl, nitrophenyl, and carbonitrile groups. The presence of these diverse functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Functional Groups: The introduction of the acetyl, fluorophenyl, oxoethyl, sulfanyl, methyl, nitrophenyl, and carbonitrile groups can be achieved through various substitution and addition reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the acetyl group can be added through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dihydropyridine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group. Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, catalytic hydrogenation
Substitution Reagents: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its diverse functional groups. It can be employed in the synthesis of more complex molecules and in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential pharmacological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique structure allows for the design of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of the dihydropyridine ring suggests that it may act on calcium channels, similar to other dihydropyridine derivatives. Additionally, the nitrophenyl and fluorophenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-3-(4-fluorophenyl)isoxazole
- 5-Acetyl-3-(4-fluorophenyl)sulfanyl-1,4-diphenylpyridin-2-one
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
Compared to similar compounds, 5-Acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and the presence of the dihydropyridine ring. This structural uniqueness may result in distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-acetyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-13-21(14(2)28)22(16-4-3-5-18(10-16)27(30)31)19(11-25)23(26-13)32-12-20(29)15-6-8-17(24)9-7-15/h3-10,22,26H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVPMBSHVLDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)F)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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